4-(4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine is a complex organic compound characterized by its unique molecular structure and potential applications in the fields of medicinal chemistry and pharmacology. This compound is notable for its structural components, which include a difluorophenyl group, a piperazine moiety, and a pyrimidine ring, all linked to a morpholine structure.
The compound can be synthesized through various chemical methods, often involving multi-step synthetic routes that yield the desired product with specific functional groups. The synthesis typically starts with the appropriate halogenated aromatic compounds and involves reactions with piperazine and pyrimidine derivatives.
This compound falls under the category of heterocyclic compounds due to the presence of nitrogen-containing rings (piperazine and pyrimidine). It is also classified as a morpholine derivative, which indicates its structural characteristics and potential biological activity.
The synthesis of 4-(4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine typically involves several key steps:
The synthesis may require specific conditions such as temperature control, solvent choice (e.g., dimethylformamide), and the use of catalysts to enhance yields. Industrial production may further optimize these conditions for scalability and purity.
The molecular formula for 4-(4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine is with a molecular weight of approximately 389.4 g/mol.
Property | Value |
---|---|
Molecular Formula | C20H25F2N5O |
Molecular Weight | 389.4 g/mol |
IUPAC Name | 4-[4-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine |
InChI | InChI=1S/C20H25F2N5O/c1-15... |
InChI Key | GOMPXIWBMGUDIZ-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)CC4=C(C=CC(=C4)F)F |
The compound can undergo various chemical reactions:
Common reagents used in these reactions include:
The products formed depend on the specific reaction conditions and reagents used.
The physical properties of this compound include solubility characteristics that may vary based on solvent polarity and temperature. It is likely soluble in polar organic solvents due to its functional groups.
Chemical properties include stability under various pH conditions, reactivity with electrophiles or nucleophiles, and potential for hydrolysis under acidic or basic conditions.
The compound has several potential applications:
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.: 990-73-8
CAS No.: